molecular formula C16H17N3O3S B2972051 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 2380184-13-2

1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B2972051
CAS No.: 2380184-13-2
M. Wt: 331.39
InChI Key: XSMUNFGDSILNRF-UHFFFAOYSA-N
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Description

1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonylation of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-imidazole
  • 5-methoxy-2,4-dimethylbenzenesulfonyl chloride
  • 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid

Uniqueness

1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its combination of a benzotriazole core with a sulfonyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-5-6-14-13(7-10)17-18-19(14)23(20,21)16-9-15(22-4)11(2)8-12(16)3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMUNFGDSILNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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